molecular formula C19H24N2O4 B12462418 2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)pentanamide

2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)pentanamide

Katalognummer: B12462418
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: DDJHFDJIQXZPCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)pentanamide is a complex organic compound with a unique structure that includes a dioxoisoindole moiety, a methyl group, and an oxolan-2-ylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)pentanamide typically involves multiple steps, starting with the preparation of the dioxoisoindole core This can be achieved through the cyclization of phthalic anhydride with ammonia or primary amines

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)pentanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-N-ethyl-N-(2-methylprop-2-enyl)acetamide
  • 2-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

Compared to similar compounds, 2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)pentanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C19H24N2O4

Molekulargewicht

344.4 g/mol

IUPAC-Name

2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)pentanamide

InChI

InChI=1S/C19H24N2O4/c1-12(2)10-16(17(22)20-11-13-6-5-9-25-13)21-18(23)14-7-3-4-8-15(14)19(21)24/h3-4,7-8,12-13,16H,5-6,9-11H2,1-2H3,(H,20,22)

InChI-Schlüssel

DDJHFDJIQXZPCO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C(=O)NCC1CCCO1)N2C(=O)C3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.